What are the chemical and physical properties of glycidyl methacrylate?
What are the chemical and physical properties of glycidyl methacrylate?
An In-depth Technical Guide on the Core Chemical and Physical Properties of Glycidyl (B131873) Methacrylate (B99206)
For Researchers, Scientists, and Drug Development Professionals
Glycidyl methacrylate (GMA) is a bifunctional monomer of significant interest in polymer chemistry and material science.[1] Its unique structure, containing both a polymerizable methacrylate group and a reactive epoxy (oxirane) ring, allows for a wide range of chemical modifications and the synthesis of functional polymers with tailored properties.[2][3] This dual reactivity makes GMA an invaluable building block in diverse applications, including the development of advanced coatings, adhesives, resins, and sophisticated biomedical materials for drug delivery and tissue engineering.[4][5][6]
This guide provides a comprehensive overview of the essential chemical and physical properties of glycidyl methacrylate, detailed experimental protocols for their determination, and visual representations of its key chemical behaviors.
Physicochemical Properties
The physical and chemical characteristics of glycidyl methacrylate are summarized below. This data is crucial for its proper handling, storage, and application in various experimental and industrial settings.
Table 1: Physical Properties of Glycidyl Methacrylate
| Property | Value | Units |
| Molecular Formula | C₇H₁₀O₃ | - |
| Molecular Weight | 142.15 | g/mol |
| Appearance | Colorless, transparent liquid | - |
| Odor | Fruity, characteristic | - |
| Density | 1.073 - 1.083 | g/cm³ at 20 °C |
| Boiling Point | 189 | °C at 760 mmHg |
| Melting Point | -41.5 to -90 | °C |
| Flash Point | 76 | °C (Closed Cup) |
| Viscosity | 2.14 | mPa·s at 25 °C |
| Refractive Index | 1.448 | at 25 °C |
| Vapor Pressure | 3.15 | mmHg |
| Vapor Density | 4.90 | (Air = 1.0) |
| Water Solubility | Insoluble/Slightly soluble | - |
| log Pow (Octanol/Water Partition Coefficient) | 0.089 - 0.96 | - |
References for Table 1 data:[2][7][8][9]
Table 2: Chemical and Reactivity Properties of Glycidyl Methacrylate
| Property | Description |
| Synonyms | 2,3-Epoxypropyl methacrylate, Methacrylic acid 2,3-epoxypropyl ester |
| CAS Number | 106-91-2 |
| EINECS Number | 203-441-9 |
| Dual Functionality | Contains a methacrylate group, capable of free-radical polymerization, and an epoxy group, which can undergo ring-opening reactions with various nucleophiles (e.g., amines, alcohols, acids, thiols).[2][3] |
| Reactivity | The epoxy group is highly reactive, enabling post-polymerization modification of GMA-containing polymers.[1][8] The methacrylate group readily copolymerizes with a wide range of vinyl monomers.[10][11] |
| Thermal Stability | Exhibits good thermal stability, suitable for applications requiring high-temperature processing.[1] However, elevated temperatures can induce hazardous polymerization.[12] |
| Adhesion Properties | The epoxy functionality imparts strong adhesion, making it a key component in adhesives and coatings.[1] |
| Compatibility | Compatible with a wide array of polymers, often used as a reactive diluent or modifier.[1] |
References for Table 2 data:[1][2][3][8][10][11][12]
Logical Relationship of GMA's Dual Functionality
Glycidyl methacrylate's versatility stems directly from its two distinct reactive sites. The methacrylate group allows it to be incorporated into polymer backbones, while the pendant epoxy group remains available for subsequent chemical reactions. This relationship is fundamental to its use in creating functional materials.
Experimental Protocols
The following sections outline the methodologies for determining key properties of glycidyl methacrylate and for its use in polymerization.
Determination of Physical Properties
a) Viscosity Measurement (Rotational Viscometer)
This protocol is based on the principles outlined in ASTM D2196 for non-Newtonian materials.[7]
-
Objective: To measure the dynamic viscosity of liquid GMA at a specified temperature.
-
Apparatus: Rotational viscometer (e.g., Brookfield type), temperature-controlled water bath, appropriate spindle, and a low-volume sample container.
-
Methodology:
-
Calibrate the viscometer according to the manufacturer's instructions using a standard viscosity fluid.
-
Equilibrate the GMA sample to the target temperature (e.g., 25 °C) using the water bath.
-
Place a known volume of the temperature-equilibrated sample into the container.
-
Immerse the selected spindle into the liquid up to the immersion mark. The spindle choice depends on the expected viscosity range.
-
Set the viscometer to a specific rotational speed (rpm). For low-viscosity liquids like GMA, higher speeds may be necessary.
-
Allow the reading to stabilize for at least 60 seconds before recording the torque percentage.
-
The viscosity in mPa·s (or cP) is calculated from the torque reading and the spindle/speed factor provided by the manufacturer.
-
Repeat the measurement at different rotational speeds to assess if the fluid exhibits Newtonian behavior.
-
b) Flash Point Determination (Small Scale Closed-Cup)
This protocol follows the principles of ASTM D3278, a standard method for determining the flash point of liquids.[1][13][14]
-
Objective: To determine the lowest temperature at which GMA vapor will ignite when an ignition source is applied.
-
Apparatus: Small scale closed-cup flash point tester (e.g., Setaflash), temperature controller, ignition source (gas flame or electric igniter), and a sample syringe.
-
Methodology:
-
Ensure the sample cup is clean and dry.
-
Set the apparatus to the expected flash point temperature. For a determination test (Method B), start at a temperature below the expected flash point.
-
Inject a 2 mL sample of GMA into the sample cup and securely close the lid.
-
Allow the sample to reach thermal equilibrium with the cup (typically 1-2 minutes).
-
Apply the ignition source by operating the shutter mechanism. Observe for a flash inside the cup.
-
If no flash occurs, increase the temperature in increments (e.g., 1-2 °C) and repeat the test with a fresh sample for each increment.
-
The flash point is the lowest temperature at which a distinct flash is observed.
-
Record the flash point corrected for barometric pressure.
-
c) Boiling Point Determination (Distillation Method)
This protocol is based on standard laboratory distillation procedures, such as those described in OECD Guideline 103.[15][16][17]
-
Objective: To determine the temperature at which the vapor pressure of GMA equals the atmospheric pressure.
-
Apparatus: Distillation flask, condenser, receiving flask, calibrated thermometer, heating mantle, and boiling chips.
-
Methodology:
-
Place a volume of GMA (e.g., 25-50 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature when the first drop of distillate falls from the condenser into the receiving flask.
-
Continue distillation and record the temperature when a steady stream of condensate is observed and the temperature reading is stable. This stable temperature is the boiling point.
-
Record the ambient atmospheric pressure, as the boiling point is pressure-dependent.
-
Free-Radical Polymerization of Glycidyl Methacrylate
This protocol describes a typical lab-scale solution polymerization to synthesize poly(glycidyl methacrylate).[18][19][20]
-
Objective: To synthesize a linear polymer of GMA via free-radical initiation.
-
Materials: Glycidyl methacrylate (monomer), toluene (B28343) or tetrahydrofuran (B95107) (THF) (solvent), Azobisisobutyronitrile (AIBN) (initiator), round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet, and a non-polar solvent for precipitation (e.g., hexane (B92381) or methanol).
-
Methodology:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve a specific amount of GMA in the chosen solvent (e.g., to achieve a 20-30% w/v concentration).
-
Add the initiator, AIBN (typically 0.5-1.0 mol% relative to the monomer).
-
De-gas the solution by bubbling with an inert gas (nitrogen or argon) for 20-30 minutes to remove oxygen, which inhibits radical polymerization.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) in an oil bath while stirring.
-
Maintain the reaction under an inert atmosphere for a set period (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
After the reaction time, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a stirred non-polar solvent (e.g., hexane). The polymer will appear as a white solid.
-
Collect the precipitated poly(glycidyl methacrylate) by filtration, wash with fresh non-polar solvent, and dry in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.
-
Key Reaction Mechanisms
Free-Radical Polymerization
The polymerization of GMA's methacrylate group proceeds via a classic free-radical chain-growth mechanism involving initiation, propagation, and termination steps.[21][22]
Epoxy Ring-Opening Reaction
The pendant epoxy group on a poly(GMA) chain is susceptible to nucleophilic attack, most commonly by amines. This reaction is fundamental to cross-linking or functionalizing GMA-based materials.[8][10][23]
References
- 1. store.astm.org [store.astm.org]
- 2. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) [store.astm.org]
- 4. scielo.br [scielo.br]
- 5. ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) - Savant Labs [savantlab.com]
- 6. researchgate.net [researchgate.net]
- 7. chemquest.com [chemquest.com]
- 8. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ASTM D3278 (Flash Point by Small Scale Closed-Cup Apparatus) – SPL [spllabs.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. testinglab.com [testinglab.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. search.library.doc.gov [search.library.doc.gov]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.rsc.org [pubs.rsc.org]
